(3,4-difluorophenyl)(pyridin-3-yl)methanamine
Description
(3,4-Difluorophenyl)(pyridin-3-yl)methanamine is a bifunctional amine compound featuring a 3,4-difluorophenyl group and a pyridin-3-yl (nicotinyl) moiety attached to a central methanamine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as anticonvulsants and allosteric modulators .
Properties
IUPAC Name |
(3,4-difluorophenyl)-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-10-4-3-8(6-11(10)14)12(15)9-2-1-5-16-7-9/h1-7,12H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJVXCGZOSNFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluorophenyl)(pyridin-3-yl)methanamine typically involves the reaction of 3,4-difluorobenzaldehyde with pyridin-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-difluorophenyl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
(3,4-difluorophenyl)(pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,4-difluorophenyl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Anticonvulsant Activity : Pyridin-3-yl methanamines with electron-withdrawing substituents (e.g., 3,4-difluorophenyl) exhibit superior anticonvulsant activity compared to methoxy-substituted analogs. For example, compound 1g (ED₅₀ = 11.70 mg/kg) is less potent than the unsubstituted pyridin-3-yl variant .
- Solubility : The hydrochloride salt of (3,4-difluorophenyl)(tetrazol-5-yl)methanamine () demonstrates improved aqueous solubility (Molecular Weight = 247.63 g/mol) compared to neutral analogs, highlighting formulation advantages for bioactive amines .
- Synthetic Utility : (3,4-Difluorophenyl)(phenyl)methanamine serves as a precursor for Ticagrelor intermediates, emphasizing the role of fluorine in enhancing metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 3,4-difluorophenyl group increases logP compared to non-fluorinated analogs (e.g., phenyl derivatives), improving blood-brain barrier penetration in anticonvulsant candidates .
- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated oxidation, as seen in CP-Amine derivatives used in Ticagrelor synthesis .
- Hydrogen Bonding : Pyridin-3-yl methanamines exhibit stronger hydrogen bonding than phenyl analogs due to the nitrogen lone pair in the pyridine ring, influencing target binding (e.g., α7 nAChR modulation in ) .
Biological Activity
(3,4-Difluorophenyl)(pyridin-3-yl)methanamine, also known by its CAS number 939757-76-3, is an organic compound characterized by a pyridine ring substituted with a difluorophenyl group. This unique structure imparts specific biological activities that are of significant interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHFN, with a molecular weight of approximately 220.218 g/mol. The synthesis typically involves a reductive amination process, where the difluorophenyl group is strategically positioned to influence the compound's chemical behavior and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as receptors and enzymes. The presence of fluorine atoms enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets.
Key Mechanisms:
- Receptor Binding : Studies indicate that this compound can effectively bind to certain receptors, modulating their activity.
- Enzyme Interaction : The compound has shown potential as a ligand in biochemical assays, suggesting its role in inhibiting or activating specific enzymes involved in disease processes.
Biological Activity Overview
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : There are indications that it may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
- Neurological Implications : Given its structural similarities to known neuroactive compounds, there is interest in exploring its effects on neurological pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
